Cas no 57693-77-3 (Ethyltetramethylcyclopentadiene)

Ethyltetramethylcyclopentadiene is a substituted cyclopentadiene derivative characterized by its ethyl and four methyl functional groups attached to a five-membered carbon ring. This compound is primarily utilized as a precursor in organic synthesis, particularly in the production of metallocene catalysts and specialty polymers. Its sterically hindered structure enhances thermal stability and reactivity control in coordination chemistry applications. The ethyl group introduces additional flexibility in ligand design, enabling tailored catalytic performance. Ethyltetramethylcyclopentadiene is valued for its consistent purity and compatibility with high-temperature processes, making it suitable for advanced material research and industrial catalysis. Proper handling under inert conditions is recommended due to its sensitivity to air and moisture.
Ethyltetramethylcyclopentadiene structure
57693-77-3 structure
Product Name:Ethyltetramethylcyclopentadiene
CAS No:57693-77-3
MF:C11H18
MW:150.260623455048
MDL:MFCD00012026
CID:344554
PubChem ID:24855896
Update Time:2025-06-08

Ethyltetramethylcyclopentadiene Chemical and Physical Properties

Names and Identifiers

    • Ethyltetramethylcyclopentadiene
    • 1,3-Cyclopentadiene, ethyltetramethyl-
    • 5-ethyl-1,2,3,4-tetramethylcyclopenta-1,3-diene
    • Ethyl-tetramethylcyclopentadiene
    • ETHYL-TETRAMETHYLCYCLOPENTADIENE, MIXTURE OF ISOMERS
    • 5-Ethyl-1,2,3,4-tetramethyl-1,3-cyclopentadiene
    • Ethyltetramethyl-1,3-cyclopentadiene
    • { "\"0\"": "Ethyltetramethyl-1,3-cyclopentadiene" }
    • DTXSID60342872
    • FT-0719735
    • Ethyl-tetramethylcyclopentadiene, 97%
    • MFCD00012026
    • MXYDFFLUOPTQFI-UHFFFAOYSA-N
    • 57693-77-3
    • Ethyl-tetramethylcylopentadiene
    • 7-HYDROXY-1,3-BENZODIOXOLE-5-CARBOXYLICACID
    • 5-Ethyl-1,2,3,4-tetramethyl-1,3-cyclopentadiene #
    • DTXCID20293952
    • MDL: MFCD00012026
    • Inchi: 1S/C11H18/c1-6-11-9(4)7(2)8(3)10(11)5/h11H,6H2,1-5H3
    • InChI Key: MXYDFFLUOPTQFI-UHFFFAOYSA-N
    • SMILES: C1(CC)C(C)=C(C)C(C)=C1C

Computed Properties

  • Exact Mass: 150.14100
  • Monoisotopic Mass: 150.140850574g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.4
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Color/Form: Not available
  • Density: 0.841 g/mL at 25 °C(lit.)
  • Boiling Point: 60-62 °C/5 mmHg(lit.)
  • Flash Point: Fahrenheit: 131 ° f < br / > Celsius: 55 ° C < br / >
  • Refractive Index: n20/D 1.479(lit.)
  • PSA: 0.00000
  • LogP: 3.69900
  • Solubility: Not available

Ethyltetramethylcyclopentadiene Security Information

  • Symbol: GHS02 GHS07
  • Signal Word:Warning
  • Hazard Statement: H226-H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:UN 3295 3/PG 3
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36/37/39
  • Hazardous Material Identification: Xi
  • Packing Group:III
  • Hazard Level:3.2
  • Packing Group:III
  • Safety Term:3.2
  • HazardClass:3.2
  • PackingGroup:III

Ethyltetramethylcyclopentadiene Pricemore >>

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